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Compound of Interest

Compound Name: CHELEX 100

Cat. No.: B1177728 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

low DNA yield with the Chelex® 100 resin extraction method.

Troubleshooting Guide & FAQs
This section addresses common issues encountered during DNA extraction with Chelex® 100.

Question: Why is my DNA yield consistently low when using Chelex® 100?

Answer: Several factors can contribute to low DNA yield. Common causes include:

Incomplete Cell Lysis: The initial heating step is critical for breaking open cells to release

DNA. If this step is too short or the temperature is not optimal, lysis will be incomplete.

Insufficient Starting Material: The amount of starting material directly impacts the final DNA

yield. Very small or dilute samples may not provide enough nucleic acid for successful

extraction.

Presence of PCR Inhibitors: Chelex® 100 is effective at chelating divalent metal ions which

can inhibit PCR, but other inhibitors present in the sample (e.g., heme from blood,

polysaccharides from plants) may be carried over, affecting downstream applications and

quantification.
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Degraded DNA: The high temperatures and alkaline environment of the Chelex® 100

method may not be suitable for highly degraded samples, potentially leading to further DNA

fragmentation and lower yields of amplifiable DNA.[1]

Incorrect Protocol Execution: Minor deviations from the protocol, such as improper vortexing

or centrifugation speeds, can significantly impact efficiency.

Loss of DNA during Supernatant Transfer: Accidentally aspirating the Chelex® resin beads

along with the DNA-containing supernatant can lead to significant loss of product.

Question: How can I optimize my Chelex® 100 protocol to increase DNA yield?

Answer: Several modifications can be made to the standard Chelex® 100 protocol to improve

yield:

Incorporate a Proteinase K Digestion: For tissues or cells rich in proteins, adding a

proteinase K digestion step (e.g., incubation at 56°C) before the boiling step can help to

break down cellular proteins and improve DNA release.[2][3][4]

Optimize Incubation Times and Temperatures: While the standard protocol often calls for a

single boiling step, some studies have shown that adjusting incubation times can be

beneficial. For example, a longer incubation at 56°C with proteinase K, followed by the

100°C boiling step, can enhance lysis.[2][4]

Perform a Second Heat Precipitation: After the initial supernatant is collected, adding fresh

Chelex® solution to the remaining sample pellet and repeating the 95-100°C incubation can

increase the total DNA yield by as much as 29%.[5][6][7]

Ensure Proper Mixing: Thoroughly vortex the sample after adding the Chelex® suspension

to ensure all cells come into contact with the resin.

Question: What should I do if I suspect PCR inhibitors are present in my DNA extract?

Answer: If you suspect inhibitor carryover, you can try the following:

Dilute the DNA extract: Diluting the sample (e.g., 1:10, 1:100) can reduce the concentration

of inhibitors to a level that is tolerated by the polymerase in downstream PCR applications.
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Incorporate a Purification Step: Although one of the advantages of the Chelex® method is its

simplicity, if inhibitors are a persistent problem, a post-extraction purification step using a

commercial kit or a simple filtration method (e.g., using a Microcon® or Centricon® filter unit)

can be employed to remove them.[1]

Question: Can I use Chelex® 100 for any type of sample?

Answer: Chelex® 100 is versatile and has been successfully used for a wide variety of sample

types, including blood, saliva, tissue, hair, and dried blood spots.[8][9][10] However, the

efficiency of the extraction can be sample-dependent.[11] For samples with high levels of

inhibitors or severely degraded DNA, other extraction methods might be more suitable.[1][2][3]

Question: I see Chelex® resin beads in my final DNA supernatant. Is this a problem?

Answer: Yes, this is a significant problem. The Chelex® 100 resin beads will chelate Mg2+

ions, which are essential cofactors for DNA polymerases.[5] If the resin is carried over into your

PCR or other enzymatic reactions, it will inhibit them.[1][5] To avoid this, be very careful when

pipetting the supernatant after centrifugation. A second centrifugation step of the collected

supernatant can help to pellet any remaining beads before transferring the DNA to a new tube.

[5]

Quantitative Data Summary
The following table summarizes expected DNA yields from various sample types using the

Chelex® 100 method, as reported in the literature. Note that yields can vary significantly based

on the specific protocol, sample quality, and quantification method.
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Sample Type Method
Reported DNA
Yield/Recovery

Reference

Dried Blood Spots

(DBS)

Optimized Chelex®

Protocol

Absolute efficiency of

68%
[5][6][7]

Dried Blood Spots

(DBS)

Control Chelex®

Protocol

590% more DNA than

QIAamp® DNA Blood

Mini Kit

[5][6][7]

Saliva Stains
Modified Chelex®

Method

47.7% recovery of

deposited DNA
[4]

Saliva Stains
Classical Chelex®

Method

31.9% recovery of

deposited DNA
[4]

Minute Tissue

Samples

Modified Chelex®

Protocol with

precipitation

~275 ng/µl (20-fold

increase over

standard Chelex)

[12]

Pomegranate Leaves
Chelex® Method 2 (10

min at 95°C)
196-701 ng/µl [11]

Experimental Protocols
Optimized Chelex® 100 DNA Extraction Protocol for
Dried Blood Spots
This protocol is an optimized version that incorporates a second heat precipitation step to

maximize DNA yield.[5][6]

Materials:

Dried Blood Spot (DBS) sample

5% Chelex® 100 solution (w/v) in molecular grade water

Phosphate Buffered Saline (PBS)

Tris-EDTA (TE) buffer (optional, for long-term storage)
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Microcentrifuge tubes (1.5 ml)

Vortexer

Microcentrifuge

Heating block or water bath

Procedure:

Sample Preparation: Excise a small punch (e.g., 3 mm) from the dried blood spot and place

it in a 1.5 ml microcentrifuge tube.

Washing: Add 1 ml of PBS to the tube. Incubate at room temperature for 30 minutes to

rehydrate the spot and wash away inhibitors.

Centrifugation: Centrifuge the tube at high speed (e.g., 21,000 x g) for 3 minutes. Carefully

remove and discard the supernatant.

Initial Lysis: Add 200 µl of a pre-heated (95°C) 5% Chelex® 100 solution to the tube

containing the DBS punch.

Vortexing and Incubation: Vortex the sample for 30 seconds. Incubate at 95°C for 15

minutes, with gentle vortexing every 5 minutes.

First DNA Collection: Centrifuge the tube for 3 minutes at 21,130 x g to pellet the Chelex®

beads and paper debris. Carefully transfer the supernatant containing the DNA to a new

clean 1.5 ml tube.

Second Heat Precipitation: To the original tube containing the DBS and Chelex® beads, add

another 200 µl of fresh, pre-heated (95°C) 5% Chelex® solution.

Repeat Incubation: Repeat the 15-minute incubation at 95°C, with vortexing every 5 minutes.

Second DNA Collection: Centrifuge the tube again for 3 minutes at 21,130 x g. Combine the

supernatant from this step with the supernatant collected in step 6.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final Clarification: Centrifuge the pooled supernatant for an additional 3 minutes to pellet any

remaining Chelex® beads.

Storage: Carefully transfer the final supernatant to a new, clean tube. The DNA is now ready

for downstream applications or can be stored at -20°C. For long-term stability, elution in TE

buffer is recommended.[5]

Visualizations
Troubleshooting Workflow for Low DNA Yield
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Caption: Troubleshooting workflow for low DNA yield with Chelex® 100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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